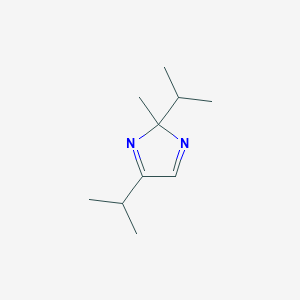

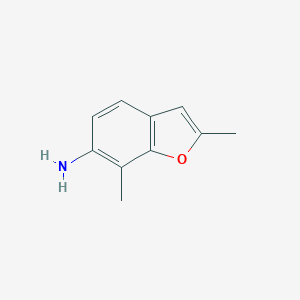

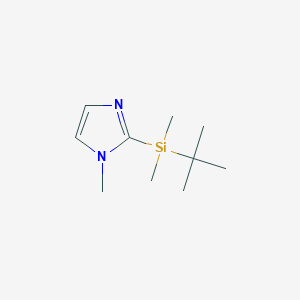

2-(tert-ブチルジメチルシリル)-1-メチル-1H-イミダゾール

説明

Synthesis Analysis

The synthesis of 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole derivatives involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step, proving its utility as a building block for various 2-aminoimidazole alkaloids (Ando & Terashima, 2010). Additionally, the N-tert-butanesulfinyl imines are versatile intermediates for asymmetric synthesis, showcasing the significance of tert-butanesulfinamide in forming a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction studies. Theoretical calculations based on the density functional method were consistent with experimental data, highlighting the stability of this compound through hydrogen bonding and π–π stacking interactions (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole derivatives are diverse. For example, the reaction of cycloheptatrienylzirconium half-sandwich complex with bis(2,6-diisopropylphenyl)imidazolin-2-imine yields imidazolin-2-iminato complexes, demonstrating the potential for complexation and oxidation reactions (Glöckner et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyldimethylsilyl cellulose, which can be obtained by homogeneous conversion in the presence of imidazole, indicate that 2,6-di-O-tert-butyldimethylsilyl moieties are the main repeating units, offering insights into regioselective protection and functionalization patterns (Heinze, Pfeifer, & Petzold, 2007).

科学的研究の応用

さまざまな有機分子の合成

その汎用性により、さまざまな有機分子の合成が可能になり、創薬・開発プロセスに不可欠なものとなっています。

3. リボ核酸(RNA)の固相合成 この化合物は、β-シアノエチルホスホラミダイト化学とリボース2′-ヒドロキシル基のtert-ブチルジメチルシリル保護を組み合わせたRNAの固相合成に使用されます .

自動オリゴリボヌクレオチド合成

この化合物は、ホスホラミダイト法によるオリゴリボヌクレオチドの自動化学合成に使用されます . この手順は、0.2 μmolスケールでABI 394 DNA/RNA合成装置用に開発されましたが、標準的な合成装置を使用するように修正できます .

脱保護プロセス

水性メチルアミンを使用した後に、トリエチルアミン三水素フッ化物錯体で処理すると、脱保護プロセスが大幅に改善されます . これにより、塩基性処理中の2′-ヒドロキシル基の早期脱保護が軽減され、TBAFの水に対する既知の感受性が解消されます 、全体的な脱保護時間を大幅に短縮します .

ハイスループット生産モード

無水メチルアミンと無水トリエチルアミン三水素フッ化物を用いた「ワンポット」反応で、粗オリゴリボヌクレオチドを効率的に脱保護することもできます . この代替的な脱保護プロトコルにより、時間のかかる蒸発工程が不要になり、全体的な脱保護時間が45分に短縮され、ハイスループット生産モードが可能になります .

作用機序

Target of Action

It is known that this compound belongs to the class of organosilicon compounds, specifically silyl ethers . Silyl ethers are commonly used as protecting groups in organic synthesis, particularly for alcohols .

Mode of Action

The compound acts as a silylating agent, reacting with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . The reaction proceeds via the formation of a very reactive silylating agent, N-tert-butyldimethylsilylimidazole . This reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The formation of silyl ethers can influence various biochemical pathways by protecting sensitive functional groups during chemical reactions .

Pharmacokinetics

As an organosilicon compound, it is likely to have low solubility in water and high solubility in organic solvents . This could potentially affect its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers are more hydrolytically stable than their corresponding alcohols, which can be beneficial in various chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the silyl ether, regenerating the alcohol . Additionally, the reaction is catalyzed by DMF, suggesting that the presence of this solvent can enhance the compound’s efficacy .

特性

IUPAC Name |

tert-butyl-dimethyl-(1-methylimidazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2Si/c1-10(2,3)13(5,6)9-11-7-8-12(9)4/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXALJDVEKIUPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404121 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160425-48-9 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butyldimethylsilyl)-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)